
The Therapeutic Potential of C75 in Metabolic
Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
Tetrahydro-4-methylene-2-octyl-5-

oxo-3-furancarboxylic acid

Cat. No.: B1662229 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
C75, a synthetic α-methylene-γ-butyrolactone, has emerged as a significant tool for

investigating the intricate relationship between fatty acid metabolism and energy homeostasis.

As a potent inhibitor of fatty acid synthase (FAS), C75 demonstrates profound effects on

metabolic parameters, positioning it as a molecule of interest for therapeutic interventions in

metabolic diseases such as obesity and type 2 diabetes. This technical guide provides an in-

depth exploration of the multifaceted mechanisms of C75, supported by quantitative data from

preclinical studies, detailed experimental protocols, and visualizations of the key signaling

pathways involved. A critical examination of its dual role in both fatty acid synthesis and

oxidation pathways is presented, including the controversial findings surrounding its interaction

with carnitine palmitoyltransferase-1 (CPT-1). While C75 itself may not be a direct candidate for

human drug development, the insights gleaned from its study offer invaluable guidance for the

development of next-generation therapeutics targeting metabolic disorders.

Introduction
Metabolic diseases, including obesity and type 2 diabetes, represent a growing global health

crisis. A key pathological feature of these conditions is the dysregulation of lipid metabolism,

characterized by excessive fatty acid synthesis and ectopic lipid accumulation. Fatty acid

synthase (FAS), the central enzyme in the de novo lipogenesis pathway, has therefore become
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a prime target for therapeutic intervention. C75 is a small-molecule inhibitor of FAS that has

been instrumental in elucidating the role of this pathway in energy balance.[1] This document

serves as a comprehensive resource on the preclinical evaluation of C75, with a focus on its

therapeutic potential in metabolic diseases.

Mechanism of Action
C75 exerts its metabolic effects through a dual mechanism, impacting both the synthesis and

oxidation of fatty acids.

Inhibition of Fatty Acid Synthase (FAS)
C75 is a potent, irreversible inhibitor of FAS.[2] By covalently binding to the β-ketoacyl

synthase domain of FAS, C75 blocks the condensation steps of fatty acid synthesis. This

inhibition leads to an accumulation of the FAS substrate, malonyl-CoA, in tissues such as the

hypothalamus and liver.[3]

Modulation of Carnitine Palmitoyltransferase-1 (CPT-1)
Activity
The effect of C75 on CPT-1, the rate-limiting enzyme for mitochondrial fatty acid oxidation, is a

subject of ongoing investigation with conflicting reports.

Stimulation of CPT-1 Activity: Several studies report that C75 acts as a pharmacological

agonist of CPT-1, leading to increased fatty acid oxidation and energy expenditure.[3][4] This

effect is proposed to be a peripheral mechanism contributing to weight loss and the reduction

of adipose tissue.[3] C75 has been shown to increase CPT-1 activity even in the presence of

its natural inhibitor, malonyl-CoA.[3][4]

Inhibition of CPT-1 Activity by C75-CoA: Conversely, other research indicates that C75 is

converted in vivo to C75-CoA, which acts as a potent competitive inhibitor of CPT-1.[2][5]

This inhibition of CPT-1 in the hypothalamus is suggested to increase the availability of fatty

acids, contributing to the anorectic effects of C75.[5] The IC50 values for C75-CoA inhibition

of CPT-1 are reported to be in a similar range to the well-known CPT-1 inhibitor, etomoxiryl-

CoA.[2]
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This apparent contradiction highlights the complexity of C75's pharmacology and may be

dependent on the tissue context and the local concentrations of C75 and its metabolites.

Preclinical Efficacy in Metabolic Disease Models
Preclinical studies, primarily in diet-induced obese (DIO) mice, have demonstrated the

significant therapeutic potential of C75 in ameliorating metabolic dysregulation.

Effects on Body Weight and Food Intake
Chronic administration of C75 leads to a sustained and stable reduction in body weight in DIO

mice.[6] This effect is attributed to both a decrease in food consumption and an increase in

energy expenditure.[6] In some studies, C75-treated DIO mice exhibited a 50% greater weight

loss compared to their pair-fed counterparts, indicating that the anorectic effect alone does not

account for the total weight reduction.[3][4]

Effects on Adipose Tissue and Hepatic Steatosis
C75 treatment results in a substantial loss of adipose tissue and the resolution of hepatic

steatosis (fatty liver) in DIO mice.[6] This is consistent with its dual action of reducing fatty acid

synthesis and promoting fatty acid oxidation.

Quantitative Data from Preclinical Studies
The following tables summarize the quantitative effects of C75 from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of C75

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 15 Tech Support

https://pubmed.ncbi.nlm.nih.gov/14736702/
https://pubmed.ncbi.nlm.nih.gov/14736702/
https://pmc.ncbi.nlm.nih.gov/articles/PMC123169/
https://www.pnas.org/doi/pdf/10.1073/pnas.132128899
https://pubmed.ncbi.nlm.nih.gov/14736702/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Enzyme Cell/Tissue Type IC50 Reference

Fatty Acid Synthase

(FAS)
Purified Human FASN >100 µM [7]

Fatty Acid Synthase

(FAS)

HsmtKAS (β-ketoacyl-

acyl carrier protein

synthase)

~300 µM (for the

related compound

cerulenin)

[7]

Carnitine

Palmitoyltransferase I

(CPT-1) (by C75-CoA)

Yeast-overexpressed

L- or M-CPT I

isoforms

In the range of

etomoxiryl-CoA
[2]

Table 2: In Vivo Effects of C75 in Diet-Induced Obese (DIO) Mice
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Parameter C75 Dose
Duration of
Treatment

Observed
Effect

Reference

Body Weight 15 mg/kg (i.p.) 20 hours

4.4% decrease

(vs. 2.0% in pair-

fed)

[8]

Food Intake
Chronic

treatment
- Decreased [6]

Energy

Expenditure
15 mg/kg (i.p.) 20 hours

32.9% increase

(vs. pair-fed)
[4][8]

Respiratory

Exchange Ratio

(RER)

15 mg/kg (i.p.) 20 hours

Unchanged (0.75

vs. 0.76 in pair-

fed)

[4][8]

Fatty Acid

Oxidation

30 µg/ml (in

vitro)
- 203% increase [8]

Fatty Acid

Oxidation

40 µg/ml (in

vitro)
- 358% increase [8]

CPT-1 Activity
20 µg/ml (in

adipocytes)
- 213% increase [8]

Liver Triglyceride

Content
Not specified Chronic Reduced [9]

Liver Weight Not specified Chronic Reduced [9]

Table 3: Effects of C75 on Serum Markers of Tissue Injury (Hemorrhagic Shock Model)
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Serum Marker
C75 Treatment (1
mg/kg)

% Decrease vs.
Vehicle

Reference

Aspartate

Aminotransferase

(AST)

Yes 38% [10]

Lactate Yes 32% [10]

Lactate

Dehydrogenase (LDH)
Yes 78% [10]

Creatinine Yes 38% [10]

Blood Urea Nitrogen

(BUN)
Yes 40% [10]

Signaling Pathways Modulated by C75
C75 influences key signaling pathways in the hypothalamus and peripheral tissues that

regulate energy homeostasis.

Hypothalamic Neuropeptide Signaling
In the central nervous system, C75 modulates the expression of hypothalamic neuropeptides

involved in appetite control. By increasing malonyl-CoA levels in the hypothalamus, C75 is

thought to mimic a state of energy surplus. This leads to:

Decreased expression of orexigenic (appetite-stimulating) neuropeptides: Neuropeptide Y

(NPY) and Agouti-related peptide (AgRP).

Increased expression of anorexigenic (appetite-suppressing) neuropeptides: Pro-

opiomelanocortin (POMC) and Cocaine- and amphetamine-regulated transcript (CART).
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Peripheral Signaling: AMPK and CPT-1
In peripheral tissues like the liver and adipose tissue, C75's effects are mediated through the

modulation of AMP-activated protein kinase (AMPK) and CPT-1. The precise interplay is

complex and, as noted, subject to conflicting reports regarding CPT-1.
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Experimental Protocols
In Vivo Administration of C75 in Mice

Compound Preparation: C75 is dissolved in a suitable vehicle, such as RPMI 1640 medium.

Administration Route: Intraperitoneal (i.p.) injection is a commonly used route for systemic

administration in mice.

Dosage: Doses ranging from 7.5 mg/kg to 30 mg/kg have been used in studies.

Procedure: Mice are restrained, and the injection is administered into the lower quadrant of

the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

Whole-Animal Indirect Calorimetry
Apparatus: An open-circuit indirect calorimeter system (e.g., Oxymax) is used to measure

oxygen consumption (VO2) and carbon dioxide production (VCO2).

Acclimation: Mice are individually housed in metabolic cages and allowed to acclimate for a

period of at least 24 hours before data collection.

Measurements: VO2 and VCO2 are measured at regular intervals (e.g., every 15 minutes)

over the course of the experiment.

Data Analysis: The Respiratory Exchange Ratio (RER) is calculated as the ratio of VCO2 to

VO2. Energy expenditure is calculated using the Weir equation.
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Experimental Workflow: Whole-Animal Calorimetry
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Experimental Workflow: Whole-Animal Calorimetry

CPT-1 Activity Assay
Principle: This assay measures the rate of formation of palmitoylcarnitine from palmitoyl-CoA

and [³H]carnitine.
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Procedure:

Homogenize tissue or lyse cells in an appropriate buffer.

Incubate the homogenate/lysate with a reaction mixture containing [³H]carnitine, palmitoyl-

CoA, and other necessary co-factors.

Stop the reaction and separate the radiolabeled palmitoylcarnitine from the unreacted

[³H]carnitine.

Quantify the amount of [³H]palmitoylcarnitine using liquid scintillation counting.

Western Blot Analysis of Hypothalamic Neuropeptides
Tissue Preparation: Hypothalami are rapidly dissected and homogenized in lysis buffer

containing protease and phosphatase inhibitors.

Protein Quantification: The total protein concentration of the lysates is determined using a

standard protein assay (e.g., BCA assay).

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide

gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

Immunoblotting: The membrane is blocked and then incubated with primary antibodies

specific for NPY, AgRP, POMC, or CART, followed by incubation with a horseradish

peroxidase (HRP)-conjugated secondary antibody.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system.

Clinical Landscape and Future Directions
To date, there have been no registered clinical trials specifically investigating C75 for metabolic

diseases in humans. However, other inhibitors of fatty acid synthase are undergoing clinical

evaluation. For instance, the FASN inhibitor denifanstat (formerly TVB-2640) has shown

promise in Phase 2 trials for non-alcoholic steatohepatitis (NASH) and is also being

investigated for various cancers.[11][12][13] Another FASN inhibitor, FT-4101, has
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demonstrated the ability to safely reduce hepatic de novo lipogenesis and steatosis in obese

subjects with non-alcoholic fatty liver disease in early-phase trials.[14]

The preclinical data on C75 provide a strong rationale for the continued exploration of FAS

inhibition as a therapeutic strategy for metabolic diseases. Future research should focus on:

Resolving the conflicting data on CPT-1 modulation: Further studies are needed to clarify

whether C75 or its metabolites act as activators or inhibitors of CPT-1 in different tissues and

under various metabolic conditions.

Developing second-generation FAS inhibitors: The insights from C75 can guide the design of

new inhibitors with improved pharmacokinetic and safety profiles suitable for clinical

development.

Investigating combination therapies: Exploring the synergistic effects of FAS inhibitors with

other anti-diabetic or weight-loss agents could lead to more effective treatment strategies.

Conclusion
C75 has proven to be an invaluable pharmacological tool for dissecting the critical role of de

novo lipogenesis in the pathophysiology of metabolic diseases. Its ability to potently inhibit FAS

and modulate fatty acid oxidation pathways has profound effects on energy homeostasis,

leading to weight loss and improved metabolic health in preclinical models. While the precise

mechanism of its interaction with CPT-1 requires further elucidation, the wealth of data

generated from C75 studies strongly supports the continued development of FAS inhibitors as

a promising therapeutic avenue for obesity, type 2 diabetes, and related metabolic disorders.

The journey from the preclinical insights of C75 to clinically approved therapies will require

continued innovation in drug design and a deeper understanding of the complex interplay of

metabolic pathways.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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